4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one
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Overview
Description
4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that combines the structural features of benzothiazole and pyrazolone. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one typically involves the reaction of benzothiazole derivatives with pyrazolone derivatives under specific conditions. One common method includes the condensation of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as acetylcholinesterase and monoamine oxidase B, which are involved in neurodegenerative diseases . The compound may also interact with DNA, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-yl)phenol: Another benzothiazole derivative with similar biological activities.
4-(1H-Benzo[d]imidazol-2-yl)aniline: A compound with a similar structure but different biological properties.
Benzo[d]thiazole-2-thiol: Known for its antimicrobial properties.
Properties
Molecular Formula |
C10H7N3OS |
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Molecular Weight |
217.25 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C10H7N3OS/c14-9-6(5-11-13-9)10-12-7-3-1-2-4-8(7)15-10/h1-6H,(H,13,14) |
InChI Key |
QZRQACFTNXPWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3C=NNC3=O |
Origin of Product |
United States |
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